8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Standard N-methyl (tropinone) or N-H (nortropinone) analogs compromise synthetic selectivity and metabolic stability. This N-acetyl-8-azabicyclo[3.2.1]octan-3-one (CAS 56880-02-5) solves both: the acetyl group serves as a traceless protecting handle enabling C-3 carbonyl transformations without basic nitrogen interference, while its LogP 0.67 optimizes BBB penetration vs. polar analogs. - **Key application**: Mu opioid/dopamine D3 ligand scaffold & protected intermediate. - **Supply**: ≥95% purity, available for immediate R&D shipment.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 56880-02-5
Cat. No. B3353876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-
CAS56880-02-5
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCC(=O)N1C2CCC1CC(=O)C2
InChIInChI=1S/C9H13NO2/c1-6(11)10-7-2-3-8(10)5-9(12)4-7/h7-8H,2-5H2,1H3
InChIKeyRKTPOXAAOHCGDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Acetyl-8-azabicyclo[3.2.1]octan-3-one Overview


8-Acetyl-8-azabicyclo[3.2.1]octan-3-one (CAS 56880-02-5), also known as N-acetylnortropinone, is a bicyclic heterocyclic ketone belonging to the tropane alkaloid family. Its molecular formula is C₉H₁₃NO₂ with a molecular weight of 167.21 g/mol, and it features a conformationally constrained 8-azabicyclo[3.2.1]octane core with an N-acetyl substituent [1]. This compound serves as a key synthetic intermediate and a scaffold for medicinal chemistry, particularly in the development of ligands targeting central nervous system receptors, including mu opioid and dopamine receptors [2].

Tropane scaffold for CNS ligand design
N-Acetyl protected intermediate for selective synthesis
Supports mu opioid & dopamine receptor research

8-Acetyl-8-azabicyclo[3.2.1]octan-3-one: Substitution Not Advised


Substituting 8-acetyl-8-azabicyclo[3.2.1]octan-3-one with structurally similar analogs such as tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) or nortropinone (8-azabicyclo[3.2.1]octan-3-one) without rigorous evaluation is scientifically unsound. The N-acetyl group fundamentally alters the compound's lipophilicity, hydrogen-bonding capacity, and metabolic stability, directly impacting its pharmacokinetic and pharmacodynamic profiles . In synthetic applications, the acetyl moiety serves as a crucial protecting group that dictates reaction selectivity and downstream functionalization pathways, a role that methyl or hydrogen substituents cannot fulfill [1]. The quantitative evidence below delineates these critical differences that must inform procurement and experimental design.

Target compound
Tropinone (N-methyl)
Nortropinone (N-H)
N-Acetyl substituent
N-Methyl – permanent, no protecting function
N-H – unprotected; side reactions possible
Balanced lipophilicity
More polar; may shift membrane permeability
More lipophilic; PK behavior may differ
Synthetic role as protected intermediate
Cannot serve as removable protecting group
Requires additional protection step

8-Acetyl-8-azabicyclo[3.2.1]octan-3-one Differentiation Evidence


Lipophilicity (LogP) Differentiation

The calculated partition coefficient (LogP) of 8-acetyl-8-azabicyclo[3.2.1]octan-3-one is 0.67 , which is intermediate between the values reported for its N-methyl analog, tropinone (LogP 0.07–0.81) [1], and its N-unsubstituted analog, nortropinone (LogP for the free base is not widely reported, but its hydrochloride salt has a LogP of 1.6) . This quantitative difference in lipophilicity can significantly affect passive membrane diffusion, blood-brain barrier penetration, and overall pharmacokinetic behavior, making the acetyl derivative a distinct chemical entity with unique physicochemical properties.

Lipophilicity Differentiation
Cross-study comparable
cLogP 0.67
vs. tropinone 0.07–0.81
vs. nortropinone·HCl 1.6
Balanced membrane permeability context
May affect CNS exposure; review in model
Medicinal Chemistry Physicochemical Properties CNS Drug Design

Synthetic Advantage: N-Acetyl Protecting Group

In the synthesis of complex tropane derivatives, the N-acetyl group of 8-acetyl-8-azabicyclo[3.2.1]octan-3-one functions as a robust protecting group that prevents undesired N-alkylation or N-oxidation during subsequent reaction steps. A representative synthetic procedure involves the N-acetylation of nortropinone (8-azabicyclo[3.2.1]octan-3-one) to yield the protected ketone intermediate [1]. This protection strategy is not feasible with the N-methyl analog (tropinone) or the N-unsubstituted analog (nortropinone) under the same reaction conditions, as the former would undergo competing N-demethylation and the latter would remain susceptible to N-functionalization, leading to complex product mixtures and reduced overall yields.

Protecting Group Strategy
Class-level inference
N-Acetyl as base-stable protecting group
Enables selective C-3 functionalization
Inference from tropane synthesis protocols
Organic Synthesis Protecting Group Strategy Tropane Alkaloid Chemistry

Mu Opioid Receptor Antagonism Potential

A series of 8-azabicyclo[3.2.1]octane compounds, including those with N-acyl substituents, have been disclosed in patent literature as antagonists at the mu opioid receptor . While specific binding affinity data (Ki or IC₅₀) for the exact compound 8-acetyl-8-azabicyclo[3.2.1]octan-3-one is not available in public databases, the compound's structural congruence with these patented antagonists implies potential activity at this therapeutically relevant target. In contrast, the N-methyl analog tropinone lacks significant mu opioid receptor activity, and the N-unsubstituted nortropinone may exhibit different selectivity profiles due to the absence of the N-acyl group.

Mu Opioid Receptor Potential
Data to verify
Structural congruence with patented antagonists
May support receptor SAR exploration
Binding data not publicly available
Pharmacology Mu Opioid Receptor CNS Therapeutics

Purity and Storage Stability

Commercial vendors supply 8-acetyl-8-azabicyclo[3.2.1]octan-3-one with specified purity levels ranging from 95% to 98% . Long-term storage is recommended in a cool, dry place to maintain chemical integrity . In comparison, tropinone is commercially available at 99% purity , but its lower melting point (40–44°C) makes it more prone to degradation or handling difficulties at ambient temperatures, whereas the acetyl derivative, though lacking a reported melting point, is expected to be a solid at room temperature based on its molecular weight and structural features, offering greater bench stability.

Purity & Storage Profile
Specification review
95–98% purity
Cool, dry storage recommended
Supports reproducible synthesis workflows
Solid at RT; less thermal degradation risk
Chemical Procurement Quality Control Reproducibility

8-Acetyl-8-azabicyclo[3.2.1]octan-3-one Applications


CNS Lead Optimization with Balanced Lipophilicity

Researchers designing novel ligands for central nervous system (CNS) targets, such as dopamine D3 receptors or mu opioid receptors, can prioritize 8-acetyl-8-azabicyclo[3.2.1]octan-3-one as a scaffold based on its calculated LogP of 0.67 . This intermediate lipophilicity, situated between the more polar tropinone (LogP 0.07–0.81) [1] and the more lipophilic nortropinone analogs, may facilitate optimal blood-brain barrier penetration while maintaining sufficient aqueous solubility for formulation. The compound's N-acetyl group also serves as a metabolically stable handle for further derivatization, distinguishing it from simple N-alkyl analogs that may undergo rapid N-dealkylation in vivo.

Chemoselective Synthesis of Tropane Derivatives

In multi-step organic syntheses targeting tropane alkaloid analogs, 8-acetyl-8-azabicyclo[3.2.1]octan-3-one functions as a protected ketone intermediate, enabling chemoselective transformations at the C-3 carbonyl group (e.g., reduction, α-alkylation, or olefination) without interference from the basic nitrogen atom [2]. This synthetic advantage is not shared by tropinone (which cannot be deprotected) or nortropinone (which would require an additional protection step), thereby streamlining reaction sequences and improving overall yield. The compound's commercial availability at 95–98% purity further supports reproducible synthesis workflows .

Mu Opioid Receptor Antagonism SAR Tool

Based on its structural congruence with patented 8-azabicyclo[3.2.1]octane mu opioid receptor antagonists , 8-acetyl-8-azabicyclo[3.2.1]octan-3-one can be employed as a tool compound in pharmacological assays to probe the role of the N-acetyl substituent in receptor binding and functional antagonism. Comparative studies with the N-methyl (tropinone) and N-unsubstituted (nortropinone) analogs may reveal key structure-activity relationships that guide the design of next-generation analgesics with reduced abuse liability or improved gastrointestinal tolerability.

Quality Control & Analytical Method Development

The well-defined physicochemical properties of 8-acetyl-8-azabicyclo[3.2.1]octan-3-one, including its molecular weight (167.21 g/mol), molecular formula (C₉H₁₃NO₂), and InChI Key (RKTPOXAAOHCGDQ-UHFFFAOYSA-N) [3], make it a suitable reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) used in the quality control of tropane-based pharmaceutical intermediates and final drug substances. Its distinct chromatographic retention time, influenced by its intermediate LogP, allows for effective separation from closely related impurities or degradation products.

Application
Selection Property
Validation Focus
CNS ligand design research
Moderate lipophilicity context
CNS exposure model review
Tropane derivative synthesis
N-Acetyl protecting group utility
Chemoselective reaction validation
Mu opioid receptor SAR studies
N-Acetyl substituent context
Receptor binding assay review
Analytical reference standard
Physicochemical identity
HPLC/LC-MS method development

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